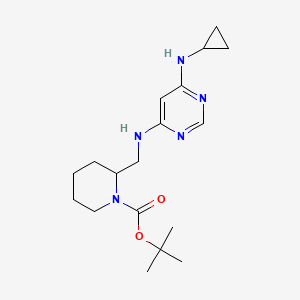

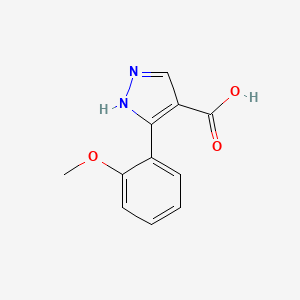

![molecular formula C17H13F2NO4S2 B2520163 Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899724-38-0](/img/structure/B2520163.png)

Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a compound that likely contains multiple functional groups, including an ester group (from the ethyl carboxylate), a sulfonyl group attached to an amino-substituted fluorophenyl moiety, and a benzothiophene core structure. This compound is not directly mentioned in the provided papers, but its structure suggests it could be used in various chemical reactions and possess unique physical and chemical properties due to the presence of fluorine atoms and the potential for aromatic interactions.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include alkylation, sulfonation, and esterification. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-fluorophenyl cyclohexene carboxylate with ammonium acetate in glacial acetic acid . Although the exact synthesis of Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . This technique allows for the precise determination of the crystal structure, including bond lengths, angles, and the spatial arrangement of the molecule.

Chemical Reactions Analysis

Compounds containing fluorine are often involved in reactions that can lead to biologically active molecules. For example, ethyl phenylsulfinyl fluoroacetate can be alkylated and then thermally eliminated to form α-fluoro-α,β-unsaturated ethyl carboxylates, which are important intermediates . The presence of a sulfonyl group in Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate suggests that it could undergo similar reactions, potentially leading to the formation of various derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran revealed interactions such as C—H⋯π and π–π stacking, which can affect the compound's solubility and stability . The presence of fluorine atoms can also influence the compound's reactivity and its interaction with biological systems. The sulfonyl group may confer additional solubility in water, which is beneficial for certain applications. Analytical techniques like high-performance liquid chromatography (HPLC) can be used to study these properties, as seen with the derivatization of caproic acid using a sulfonate reagent for sensitive detection .

Aplicaciones Científicas De Investigación

Environmental Persistence and Bioaccumulation

- Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals are known for their wide use in industrial and commercial applications due to their unique properties. These compounds, including Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, might share similar concerns regarding their persistence in the environment and potential bioaccumulation. Liu and Avendaño (2013) review the environmental biodegradability of such compounds, emphasizing the challenges in assessing their fate and effects due to their complex degradation pathways and potential for forming perfluorinated acids (PFAs) (Liu & Avendaño, 2013).

Monitoring and Environmental Impact

- Emerging Poly- and Perfluoroalkyl Substances in Aquatic Environments : The increasing detection of PFASs in various environments underscores the need for monitoring these substances, including potentially related compounds like Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate. Xiao (2017) discusses the identification of new PFASs in aquatic systems, highlighting the importance of understanding their environmental fate and distribution (Xiao, 2017).

Chemosensors and Analytical Techniques

- Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : Research on developing chemosensors for detecting various analytes, including metal ions and neutral molecules, showcases the potential for designing specific detection methods for compounds like Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate. Roy (2021) explores the use of DFP-based chemosensors, indicating the breadth of analytical applications for monitoring and detecting fluorinated compounds (Roy, 2021).

Mecanismo De Acción

Target of Action

The compound might be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the suzuki–miyaura coupling reaction pathway .

Result of Action

The compound might be involved in the formation of new carbon–carbon bonds via suzuki–miyaura coupling reactions .

Action Environment

The suzuki–miyaura coupling reactions, in which the compound might be involved, are known for their mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(14-12(19)4-3-5-13(14)25-15)26(22,23)20-11-8-6-10(18)7-9-11/h3-9,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWUZFSSEKVLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)